N'-(4-Nitrobenzylidene)benzohydrazide
Description
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(12-4-2-1-3-5-12)16-15-10-11-6-8-13(9-7-11)17(19)20/h1-10H,(H,16,18)/b15-10+ |
InChI Key |
MVQGNPRBTFWEMO-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reagents and Solvents
-
Benzohydrazide : 1.0 molar equivalent.
-
4-Nitrobenzaldehyde : 1.0 molar equivalent.
-
Solvent : Methanol or ethanol (50–100 mL per gram of reactants).
-
Catalyst : Glacial acetic acid (1–2% v/v).
Procedure
-
Reflux : Combine benzohydrazide and 4-nitrobenzaldehyde in methanol. Add acetic acid and reflux at 65–70°C for 4–6 hours.
-
Isolation : Remove excess solvent via rotary evaporation. Cool the mixture to induce crystallization.
-
Purification : Filter the precipitate, wash with cold methanol, and recrystallize from ethanol.
-
Drying : Dry under vacuum at 40°C for 12 hours.
Table 1: Reaction Conditions and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Higher solubility of intermediates |
| Temperature | 65–70°C | Balances reaction rate and side reactions |
| Catalyst Concentration | 1–2% v/v acetic acid | Maximizes protonation without side products |
| Reaction Time | 4–6 hours | Ensures completion of condensation |
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 20–30 minutes by enhancing molecular agitation. A study demonstrated a 15% yield increase compared to conventional reflux, attributed to uniform heating and reduced decomposition.
Green Chemistry Approaches
-
Solvent-Free Synthesis : Eliminates methanol, reducing environmental impact. Reactants are ground together with a catalytic amount of acid, though yields remain lower (∼60%).
-
Aqueous Media : Water as a solvent under high-temperature conditions (80°C) achieves moderate yields (∼70%) but requires longer reaction times (8–10 hours).
Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Crystal structures reveal a planar geometry with dihedral angles <5° between aromatic rings. Intramolecular hydrogen bonds (N–H⋯O) stabilize the trans configuration of the hydrazone moiety.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.659 Å, b = 13.587 Å, c = 12.561 Å |
| β Angle | 92.784° |
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Hydrolysis of the hydrazone bond under prolonged reflux.
-
Solution : Strict control of reaction time and temperature.
Low Solubility
-
Issue : Precipitation before reaction completion.
-
Solution : Use of polar aprotic solvents (e.g., DMF) in small quantities.
Industrial Scalability Considerations
While lab-scale synthesis is well-established, industrial production requires:
-
Continuous Flow Reactors : Enhance heat transfer and reduce batch variability.
-
Catalyst Recycling : Immobilized acid catalysts on silica gel improve cost-efficiency.
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
The compound acts as a bidentate ligand, coordinating through the carbonyl oxygen and imine nitrogen. Studies report its reactivity with Co(II), Ni(II), Cu(II), and Zn(II) salts to form octahedral complexes :
Metal Complex Properties:
| Metal Ion | Complex Formula | Geometry | Analytical Methods |
|---|---|---|---|
| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral | IR, UV-Vis, ESR, Magnetic moment |
| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral | IR, UV-Vis, Magnetic susceptibility |
| Cu(II) | [Cu(L)₂(H₂O)₂] | Octahedral | ESR, Cyclic voltammetry |
| Zn(II) | [Zn(L)₂(H₂O)₂] | Octahedral | XRD, Thermogravimetric analysis |
L = N'-(4-Nitrobenzylidene)benzohydrazide
The Zn(II) complex demonstrated exceptional stability, attributed to strong σ-donation from the ligand’s nitrogen and oxygen atoms . Spectroscopic data (IR, UV-Vis) confirmed ligand-to-metal charge transfer (LMCT) transitions in all complexes.
Nitro Group Reduction
While direct experimental evidence is limited, computational studies suggest the nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C), potentially altering biological activity .
Hydrazone Bond Reactivity
The C=N bond undergoes hydrolysis in acidic conditions (e.g., HCl/H₂O) to regenerate 4-nitrobenzaldehyde and benzohydrazide. Alkaline conditions favor nucleophilic additions at the imine carbon.
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations reveal:
-
Electrophilic Sites : The nitro group and imine carbon are electron-deficient, favoring nucleophilic attacks .
-
MESP Analysis : High electrostatic potential at the nitro oxygen suggests hydrogen-bonding interactions in biological systems .
Comparative Reactivity Table
Scientific Research Applications
Antimicrobial Activity
N'-(4-Nitrobenzylidene)benzohydrazide has been extensively studied for its antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds have been documented, demonstrating their potential as antibacterial agents.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 |
| 1 | Escherichia coli | 64 |
| 2 | Klebsiella pneumoniae | 16 |
The presence of substituents such as bromine in the hydrazone derivatives enhances their antibacterial efficacy, showcasing structure-activity relationships that are crucial for drug development .
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of α-glucosidase, an enzyme linked to diabetes management. A series of this compound derivatives were synthesized and evaluated for their inhibitory activities. The results indicated a promising range of IC50 values, with some derivatives showing significant potency.
| Compound Derivative | IC50 (µM) |
|---|---|
| A | 16.43 |
| B | >750 |
| C | 1.00 |
The structure-activity relationship studies suggested that modifications on the phenoxy linker could significantly affect the inhibitory activity, with specific substituents enhancing the efficacy against α-glucosidase .
Antioxidant Properties
In addition to antimicrobial and enzyme inhibition activities, this compound has shown antioxidant properties. The compound's ability to scavenge free radicals has been investigated, indicating its potential application in preventing oxidative stress-related diseases.
Pharmaceutical Applications
The versatility of this compound extends to its use in pharmaceutical formulations. Its derivatives have been explored as potential leads in drug discovery due to their diverse biological activities, including anticancer properties. The hydrazone framework allows for the design of new compounds with enhanced therapeutic profiles.
Material Science
Beyond biological applications, this compound is also utilized in material science. Its ability to form complexes with transition metals makes it useful in creating coordination compounds that can be applied in catalysis and sensor technology.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of hydrazone compounds derived from this compound showed that the introduction of halogen substituents significantly improved antibacterial activity against resistant strains of bacteria. The findings suggest that further exploration into halogenated derivatives could lead to the development of new antibiotics .
Case Study 2: Enzyme Inhibition
In a comparative study on various benzylidene benzohydrazides, this compound demonstrated superior α-glucosidase inhibition compared to other derivatives. The research emphasized the importance of molecular modifications in enhancing therapeutic effects against diabetes .
Mechanism of Action
The mechanism of action of N’-(4-Nitrobenzylidene)benzohydrazide is primarily based on its ability to form stable complexes with metal ions and interact with biological macromolecules. The hydrazone moiety can coordinate with metal ions, making it useful in catalysis and as a chelating agent. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Structural Differences :
- Substituent Position and Type :
- N'-(4-Methoxybenzylidene)benzohydrazide : A methoxy group at the para position introduces electron-donating effects, enhancing solubility but reducing planarity compared to the nitro analog .
- N'-(2-Hydroxybenzylidene)benzohydrazide : Ortho-hydroxy groups enable intramolecular hydrogen bonding, increasing rigidity and thermal stability .
- N'-(3,5-Dichlorobenzylidene)benzohydrazide : Halogen substituents improve lipophilicity, enhancing membrane permeability .
Table 1: Physicochemical Properties of Selected Analogs
Key Observations :
- The nitro derivative exhibits moderate yields (48%) compared to methoxy analogs (up to 82.68%), likely due to steric and electronic challenges during synthesis .
- Higher melting points in hydroxy-substituted derivatives (e.g., 333.2°C) suggest stronger intermolecular hydrogen bonding .
Anticancer Activity :
- This compound (5b): Demonstrated potent cytotoxicity against human lung adenocarcinoma (A549) with an IC₅₀ of 0.0316 µM, outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) .
- N'-(4-Methoxybenzylidene)benzohydrazide (H19) : Exhibited moderate activity (IC₅₀ = 12.19 µM) against prostate cancer (PC-3), highlighting the nitro group's superior efficacy in targeting specific cancer pathways .
Antimicrobial Activity :
- 4-(2-Chloro-8-methoxybenzoxazinyl)-N'-(4-nitrobenzylidene)benzohydrazide : Showed broad-spectrum antibacterial activity with MIC values of 2–8 µg/mL against Gram-positive and Gram-negative strains .
- N'-(4-Methoxybenzylidene)benzohydrazide: Limited antimicrobial potency, emphasizing the nitro group's role in enhancing interactions with bacterial enzymes .
Enzyme Inhibition :
- This compound derivatives : Acted as potent α-glucosidase inhibitors (IC₅₀ = 0.12–0.45 µM), crucial for diabetes management .
- N'-(3,5-Dichlorobenzylidene)benzohydrazide : Inhibited urease (IC₅₀ = 9.3 µM), while the nitro analog showed weaker activity, suggesting substituent-dependent target specificity .
Mechanistic Insights
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or DNA, which is critical for anticancer and antimicrobial actions .
- Hydrogen Bonding : Methoxy and hydroxy derivatives rely on hydrogen bonding for stability and target binding, whereas nitro derivatives prioritize charge-transfer interactions .
Biological Activity
N'-(4-Nitrobenzylidene)benzohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in pharmaceuticals.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-nitrobenzaldehyde and benzohydrazide. Various methods, including conventional and microwave-assisted synthesis, have been employed to optimize yield and purity. The compound can be characterized using techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested bacteria are summarized in the table below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.91 |
| Escherichia coli | 15.62 |
| Bacillus subtilis | 7.81 |
The compound has shown bactericidal effects against Staphylococcus aureus and Bacillus subtilis, with MBC/MIC ratios indicating strong bactericidal activity .
2. Antioxidant Activity
Antioxidant assays have demonstrated that this compound possesses significant free radical scavenging capabilities. Its antioxidant activity is attributed to the presence of the nitro group, which enhances electron delocalization, thereby stabilizing free radicals .
3. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays revealed that it induces apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values for these cell lines were found to be significantly low, indicating potent anticancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| U87 | 45.2 ± 13.0 |
This activity is linked to its ability to inhibit specific cellular pathways involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the benzene rings. Studies indicate that electron-withdrawing groups like nitro enhance antimicrobial and anticancer activities, while electron-donating groups may reduce efficacy. The SAR analysis suggests that modifications at specific positions can lead to improved pharmacological profiles .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of benzohydrazone derivatives found that those containing the nitro group exhibited superior antibacterial properties compared to their non-nitro counterparts.
- Anticancer Mechanism : Research demonstrated that this compound triggers apoptosis through mitochondrial pathways in breast cancer cells, making it a candidate for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for N'-(4-nitrobenzylidene)benzohydrazide, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation of benzohydrazide with 4-nitrobenzaldehyde. Two optimized methods include:
- Ru-Catalyzed Dehydrogenative Coupling : Using 4-nitrobenzyl alcohol and benzohydrazide with a Ru catalyst in DMSO, achieving 70% yield. Characterization via -NMR (δ 12.18 ppm for NH) and -NMR confirms the hydrazone bond formation .
- Classical Solvent-Based Synthesis : Reaction in methanol under reflux yields an 87% product, with IR peaks at 1656 cm (C=N) and 1502/1350 cm (NO) . Key Factors: Catalyst choice (e.g., Ru vs. acid/base), solvent polarity, and temperature critically affect reaction efficiency.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=N at 1656–1660 cm, NO asymmetric/symmetric stretches at 1502/1350 cm) .
- NMR Spectroscopy : -NMR detects hydrazide NH (δ 11.17–12.18 ppm) and aromatic protons (δ 7.34–8.56 ppm). -NMR confirms carbonyl (163–165 ppm) and imine (145–147 ppm) carbons .
- Elemental Analysis : Validates stoichiometry (e.g., C: 60.94% calculated vs. 60.81% observed) .
Q. How do solvent systems impact the synthesis and purification of benzohydrazide derivatives?
Methodological Answer: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while alcohols (methanol, ethanol) facilitate crystallization. For example:
- PEG 400 enables greener synthesis of analogous hydrazones at room temperature with 75–87% yields, avoiding toxic solvents .
- Methanol solvation improves crystal purity, as seen in the 87% yield of 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
Methodological Answer:
- Electron-Withdrawing Groups : The 4-nitro substituent increases electrophilicity, enhancing antimicrobial activity (MIC < 10 µg/mL against S. aureus) .
- Metal Complexation : Cu(II) or V(V) complexes (e.g., oxidovanadium derivatives) show improved insulin-enhancing or urease inhibitory activity via chelation-induced redox modulation .
- Heterocyclic Fusion : Incorporating pyrazole or oxadiazole rings (e.g., in 4a-j derivatives) boosts cytotoxicity (IC ~20 µM in A549 cells) via π-π stacking with DNA .
Q. What computational methods are used to predict the reactivity and binding modes of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group’s LUMO (-1.5 eV) predicts reactivity toward nucleophiles .
- Molecular Docking : Dock into bacterial FabH enzyme (PDB: 1HNJ) to simulate binding interactions, with ΔG values < -8 kcal/mol indicating strong inhibition .
Q. How do crystallographic studies inform the design of benzohydrazide-based drugs?
Methodological Answer:
- Single-Crystal XRD : Resolves tautomerism (enol-imine vs. keto-amine forms). For instance, the 4-fluoro derivative adopts an enol-imine conformation with intramolecular H-bonding (O-H···N, 2.65 Å) .
- SHELX Refinement : SHELXL refines disorder models for nitro group orientation, critical for understanding packing interactions and stability .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Standardized Assays : Use CLSI guidelines for MIC tests to minimize variability in antimicrobial studies .
- Purity Validation : HPLC (≥95% purity) and HRMS eliminate false positives from byproducts .
- Synergistic Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to clarify intrinsic vs. modulated activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
